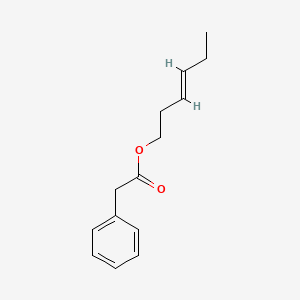

3-Hexenyl phenylacetate, (3E)-

Description

Contextualization within Green Leaf Volatiles and Ester Chemistry Research

Green Leaf Volatiles (GLVs) are a group of C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage. mdpi.comnih.gov These compounds are key mediators in plant defense, acting as signals to attract predators of herbivores and as airborne cues for neighboring plants. mdpi.comnih.gov While the most commonly studied GLVs are (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate (B1210297), the broader family of hexenyl esters, including phenylacetate (B1230308) derivatives, are also of interest. nih.gov

Ester chemistry research focuses on the synthesis, structure, and reactivity of esters, which are characterized by the -COO- functional group. The synthesis of (3E)-3-hexenyl phenylacetate is a classic example of an esterification reaction. smolecule.com Research in this area also explores the diverse applications of esters, which are widely used as fragrances, flavors, and in other industrial applications due to their often pleasant aromas. ontosight.aismolecule.com

Significance of Stereoisomerism in Chemical and Biological Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The distinction between the (3E)- or trans- and (3Z)- or cis- isomers of 3-hexenyl phenylacetate is a prime example of geometric isomerism, a type of stereoisomerism. This difference in spatial arrangement around the carbon-carbon double bond significantly influences the molecule's physical and chemical properties, including its odor profile. smolecule.com

In biological systems, the specific stereochemistry of a molecule is often critical for its activity. Enzymes and receptors are typically highly specific, and only one stereoisomer may fit correctly into an active site to elicit a biological response. This principle is fundamental in areas such as pharmacology and in understanding the intricate chemical communication systems in nature, like those involving GLVs.

Historical Overview of Research on Hexenyl Phenylacetate Isomers and Related Compounds

The study of hexenyl derivatives gained significant momentum in the 1960s, a period described as the "green revolution" in the flavor and fragrance industry. perfumerflavorist.com The commercial introduction of leaf alcohol (cis-3-hexen-1-ol) and its related esters transformed the industry. perfumerflavorist.com Research has historically focused more on the (Z)- or cis-isomer, (3Z)-3-hexenyl phenylacetate, due to its prevalence in nature and its characteristic "green" aroma. chemicalbook.comthegoodscentscompany.comflavscents.com It has been identified in various essential oils, including Japanese peppermint oil, spearmint oil, and corn mint oil. chemicalbook.com

The synthesis of these compounds is typically achieved through the esterification of the corresponding hexenol with phenylacetyl chloride, often using a pyridine (B92270) catalyst. chemicalbook.comlookchem.com Phenylacetic acid itself is a naturally occurring plant auxin. wikipedia.org Over the years, numerous hexenyl esters have been synthesized and characterized for their unique organoleptic properties. perfumerflavorist.com

Scope and Objectives of Current Academic Research on (3E)-3-Hexenyl Phenylacetate

Current academic research on (3E)-3-hexenyl phenylacetate and its isomers continues to explore several key areas:

Synthesis and Characterization: Developing more efficient and environmentally friendly methods for synthesizing specific isomers. This includes enzymatic synthesis, which can offer high selectivity.

Analytical Chemistry: Improving techniques for the detection and quantification of these isomers in complex natural mixtures, such as essential oils and plant headspace volatiles. nih.gov

Biological Activity: Investigating the role of these specific isomers in plant-insect interactions and other ecological contexts. For instance, some research points to the potential of certain esters in pest control. ontosight.ai

Flavor and Fragrance Applications: Systematically evaluating the sensory properties of individual isomers to better understand structure-odor relationships and to create novel flavor and fragrance compositions. ontosight.ai

Chemical and Physical Properties of (3E)-3-Hexenyl Phenylacetate

The following table summarizes key chemical and physical properties of the related cis-isomer, which are expected to be similar for the trans-isomer.

| Property | Value |

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| Boiling Point | 292-297 °C (lit.) |

| Density | 0.992 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.502 (lit.) |

| Source: sigmaaldrich.comsigmaaldrich.com |

Reported Occurrences of Hexenyl Phenylacetate Isomers

While the (3E)- isomer is less commonly reported in nature, its cis- counterpart has been identified in a variety of plants.

| Plant Source |

| Japanese Peppermint Oil |

| Spearmint Oil |

| Corn Mint Oil |

| Achyranthes bidentata |

| Calycosin |

| Source: chemicalbook.combiosynth.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1824720-88-8 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 2-phenylacetate |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3+ |

InChI Key |

FJKFIIYSBXHBCT-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCOC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCC=CCCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Stereospecific Synthesis and Preparative Methodologies

Strategies for (3E)-Isomer Selective Synthesis and Purification

Achieving a high E/Z ratio is the primary goal in the synthesis of (3E)-3-hexenyl phenylacetate (B1230308). Several classic and modern organic reactions have been adapted for this purpose.

The Wittig reaction is a cornerstone method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.edulibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To favor the formation of the (E)-alkene, stabilized ylides are typically employed. organic-chemistry.org These ylides, which contain an electron-withdrawing group (like an ester or phenyl group) on the carbanionic carbon, are more stable and less reactive than non-stabilized ylides. The reaction proceeds through a reversible initial addition to form a betaine (B1666868) intermediate, which equilibrates to the more thermodynamically stable anti-conformation. Subsequent elimination of triphenylphosphine (B44618) oxide from this intermediate preferentially yields the (E)-alkene. organic-chemistry.orgharvard.edu

A related and often superior method for (E)-alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . wiley-vch.de This modification of the Wittig reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium (B103445) ylide. The HWE reaction almost always produces the (E)-isomer with high selectivity. The water-soluble dialkylphosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction, simplifying purification. wiley-vch.de

Olefin cross-metathesis has emerged as a powerful and versatile tool for the stereoselective synthesis of alkenes, including trisubstituted ones. nih.gov This method, often employing ruthenium-based catalysts (e.g., Grubbs catalysts), can form (E)-alkenes with exceptional stereoisomeric purity (up to >98% E). nih.govnih.gov The synthesis can be designed by reacting a terminal alkene with an internal alkene, where the catalyst facilitates the exchange of alkylidene fragments. The choice of catalyst and reaction conditions is critical for achieving high efficiency and stereoselectivity. nih.gov

Purification of the final product to separate the desired (E)-isomer from any (Z)-isomer byproduct is typically achieved using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common and effective method for this separation. scispace.com

Chemoenzymatic and Biocatalytic Approaches in Hexenyl Phenylacetate Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a green and efficient route to target molecules. rsc.org Lipases are a class of enzymes frequently used in the synthesis of esters like hexenyl phenylacetate due to their high selectivity and ability to function in organic solvents under mild conditions. researchgate.netconicet.gov.ar

The synthesis can be approached in two main ways:

Enzymatic Esterification: This involves the direct reaction of (E)-3-hexen-1-ol with phenylacetic acid or an activated derivative. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B, often sold as Novozym 435), are highly effective catalysts for this transformation. researchgate.netresearchgate.net The enzyme facilitates the formation of the ester bond with high chemoselectivity, often avoiding the need for protecting groups on other functionalities. nih.gov

Enzymatic Transesterification: In this method, an existing ester (an acyl donor) reacts with (E)-3-hexen-1-ol to form the desired product. Vinyl esters, like vinyl phenylacetate, are particularly effective acyl donors because the reaction is rendered irreversible. researchgate.net The enol byproduct tautomerizes to a stable aldehyde, driving the reaction equilibrium towards the product. researchgate.net

These biocatalytic methods are noted for their high conversion rates and yields, often exceeding 90%. researchgate.net Furthermore, the use of immobilized enzymes allows for easy recovery and recycling of the biocatalyst, enhancing the sustainability and cost-effectiveness of the process. researchgate.net

Optimization of Reaction Conditions for Isomeric Purity and Yield

To maximize the yield and isomeric purity of (3E)-3-hexenyl phenylacetate, careful optimization of reaction parameters is essential for both chemical and biocatalytic routes.

In chemical synthesis , such as the Wittig or HWE reactions, several factors can be tuned:

Base and Solvent: The choice of base (e.g., NaH, NaOMe, BuLi) and solvent can influence the E/Z selectivity. organic-chemistry.org For instance, the Schlosser modification of the Wittig reaction uses a strong base at low temperatures to deprotonate the betaine intermediate, leading to a configuration that yields the (E)-alkene upon protonation and warming. harvard.edu

Temperature: Reaction temperature can affect the equilibration of intermediates, thereby influencing the final isomer ratio. unimi.it

Catalyst System: In cross-metathesis, the type of catalyst, its loading, and the presence of additives are critical for stereocontrol and yield. nih.govscispace.com

For biocatalytic synthesis , the following parameters are typically optimized:

Enzyme Source and Concentration: Different lipases exhibit varying activities and selectivities. The enzyme-to-substrate ratio is a key parameter to optimize for reaction time and cost. conicet.gov.ar

Temperature: Enzymatic reactions have an optimal temperature for activity. Studies have shown that increasing the temperature (e.g., from 25°C to 55°C) can significantly increase the reaction rate and yield. conicet.gov.ar

Substrate Molar Ratio: The ratio of the alcohol to the acyl donor can be adjusted to drive the reaction to completion. researchgate.net

Solvent: The choice of organic solvent (e.g., hexane (B92381), diisopropyl ether) can impact enzyme activity and stability. conicet.gov.ar Solvent-free systems are also being developed to improve the green credentials and economics of the process. researchgate.net

Water Removal: In esterification reactions, water is a byproduct that can lead to a reverse reaction (hydrolysis). The removal of water, for example by using molecular sieves, can enhance conversion. researchgate.net

The table below summarizes the effect of various parameters on lipase-catalyzed ester synthesis, based on findings for similar compounds.

| Parameter | Effect on Yield/Conversion | Reference Finding |

|---|---|---|

| Temperature | Yield increases with temperature up to an optimum (e.g., 55°C). | An increase from 25°C to 55°C led to higher conversion rates in enzymatic aminolysis of phenylacetates. conicet.gov.ar |

| Enzyme/Substrate Ratio | Higher enzyme loading reduces reaction time, but lower ratios can be more cost-effective. | An E/S ratio of 1 was selected as optimal for balancing reaction time and enzyme cost. conicet.gov.ar |

| Substrate Molar Ratio | A slight molar excess of one substrate (e.g., 1:1.2) can be sufficient for optimal results. | A nucleophile/substrate ratio of 1.2 was found to be optimal in the synthesis of phenylacetamides. conicet.gov.ar |

| Solvent | Enzyme activity is solvent-dependent; hexane and diisopropyl ether are effective. Solvent-free systems are viable. | CAL-B showed the highest activity in hexane. conicet.gov.ar High yields (>90%) were obtained in solvent-free systems for hexenyl acetate (B1210297). researchgate.net |

Development of Scalable Synthetic Routes for Research Applications

Transitioning a synthetic procedure from a laboratory scale to a larger, preparative scale for research applications introduces challenges related to cost, safety, and efficiency.

Biocatalytic routes are particularly promising for scalability. The use of immobilized enzymes in solvent-free systems or in recyclable organic solvents makes the process more economical and environmentally friendly. researchgate.net Scalable multigram synthesis of fragrant esters like (Z)-hex-3-en-1-yl acetate has been successfully demonstrated using lipase catalysis, achieving good yields (70%). researchgate.net

Chemical methods like the Horner-Wadsworth-Emmons reaction are also scalable, benefiting from relatively simple purification procedures. wiley-vch.de While the Wittig reaction is a powerful tool, the stoichiometric formation of triphenylphosphine oxide can complicate purification on a larger scale. mnstate.edu The development of catalytic Wittig reactions, where the phosphine (B1218219) oxide is recycled in situ, represents a significant step towards a more sustainable and scalable process. organic-chemistry.org

Olefin cross-metathesis has also proven to be a robust and scalable strategy. nih.gov Its high selectivity and functional group tolerance often lead to cleaner reactions and simpler purifications, which are advantageous for larger-scale synthesis. The development of more active and stable catalysts continues to improve the economic viability of this method for producing research quantities of complex molecules.

Biosynthesis and Natural Occurrence in Biological Systems

Elucidation of Enzymatic Pathways Leading to the (3E)-Hexenyl Moiety in Plants

The formation of the C6 hexenyl backbone of (3E)-3-Hexenyl phenylacetate (B1230308) originates from the lipoxygenase (LOX) pathway, a ubiquitous metabolic cascade in plants initiated in response to tissue damage. This pathway utilizes polyunsaturated fatty acids, primarily α-linolenic acid, as its substrate.

The initial steps of the LOX pathway are well-established. Upon cell disruption, lipases release α-linolenic acid from galactolipids in the chloroplast membranes. Subsequently, the enzyme 13-lipoxygenase (13-LOX) catalyzes the dioxygenation of α-linolenic acid to produce 13-hydroperoxy-linolenic acid. This intermediate is then cleaved by hydroperoxide lyase (HPL) to yield (Z)-3-hexenal, a six-carbon aldehyde that is a primary product of the LOX pathway nih.govchemicalbook.com.

The formation of the (E) or trans configuration of the double bond is a critical step in the biosynthesis of the (3E)-hexenyl moiety. Research has identified a specific enzyme, (Z)-3:(E)-2-hexenal isomerase (HI), which catalyzes the isomerization of (Z)-3-hexenal to (E)-2-hexenal nih.gov. While this enzyme acts on the double bond at the C2 position, it represents a key mechanism for the formation of (E)-isomers of C6 aldehydes in plants. It is plausible that a similar enzymatic or spontaneous isomerization process could lead to the formation of (E)-3-hexenal, or that the specificity of the isomerase is broader than its name implies.

Following the formation of the respective hexenal (B1195481) isomers, alcohol dehydrogenases (ADHs) reduce the aldehyde group to a primary alcohol, yielding (3E)-3-hexenol nih.govchemicalbook.com. The activity of these ADHs is crucial for the production of the alcohol moiety required for the subsequent esterification step.

The key enzymatic steps leading to the formation of the (3E)-hexenyl moiety are summarized in the table below.

| Step | Substrate | Enzyme | Product |

| 1 | α-Linolenic Acid | 13-Lipoxygenase (13-LOX) | 13-Hydroperoxy-linolenic acid |

| 2 | 13-Hydroperoxy-linolenic acid | Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal |

| 3 | (Z)-3-Hexenal | Isomerase (hypothesized) | (E)-3-Hexenal |

| 4 | (E)-3-Hexenal | Alcohol Dehydrogenase (ADH) | (3E)-3-Hexenol |

Phenylacetate Precursor Metabolism and Esterification Mechanisms

The phenylacetate portion of (3E)-3-Hexenyl phenylacetate is derived from the amino acid L-phenylalanine. The biosynthesis of phenylacetic acid (PAA) in plants is thought to occur through a pathway analogous to the biosynthesis of the plant hormone indole-3-acetic acid (IAA). This pathway involves the conversion of L-phenylalanine to phenylpyruvic acid, which is then decarboxylated to form phenylacetaldehyde (B1677652). Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.

For phenylacetic acid to be utilized in the esterification process, it must first be activated. This activation is achieved through the formation of a thioester with coenzyme A (CoA), a reaction catalyzed by a phenylacetate-CoA ligase. This enzyme utilizes ATP to adenylate the phenylacetate, which then reacts with CoA to form phenylacetyl-CoA.

The final step in the biosynthesis of (3E)-3-Hexenyl phenylacetate is the esterification of (3E)-3-hexenol with phenylacetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the formation of a wide variety of esters in plants and are known to utilize various alcohol and acyl-CoA substrates. While a specific AAT that exclusively synthesizes (3E)-3-Hexenyl phenylacetate has not been characterized, numerous studies have demonstrated the ability of AATs to catalyze the formation of other hexenyl esters, such as (Z)-3-hexenyl acetate (B1210297) and (E)-2-hexenyl acetate, from their corresponding hexenol and acetyl-CoA precursors foodb.ca. It is therefore highly probable that an AAT with specificity for (3E)-3-hexenol and phenylacetyl-CoA is responsible for the final step in the biosynthesis of (3E)-3-Hexenyl phenylacetate.

The key steps in the formation of the phenylacetyl-CoA precursor and the final esterification are outlined below.

| Step | Substrate | Enzyme Class | Product |

| 1 | L-Phenylalanine | Transaminase, Decarboxylase, Dehydrogenase | Phenylacetic Acid |

| 2 | Phenylacetic Acid + CoA | Phenylacetate-CoA Ligase | Phenylacetyl-CoA |

| 3 | (3E)-3-Hexenol + Phenylacetyl-CoA | Alcohol Acyltransferase (AAT) | (3E)-3-Hexenyl phenylacetate |

Detection and Quantification of (3E)-3-Hexenyl Phenylacetate in Plant and Microbial Matrices

Despite the well-established biosynthetic pathways for its constituent parts—the (3E)-hexenyl moiety and the phenylacetate group—and the commercial availability of synthetic (3E)-3-Hexenyl phenylacetate, there is a notable absence of scientific literature documenting its detection and quantification in natural plant or microbial sources.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are routinely used for the identification and quantification of volatile compounds in biological samples. While numerous studies have identified a wide array of green leaf volatiles and their esters, including various isomers of hexenyl acetate, in a multitude of plant species, reports specifically identifying (3E)-3-Hexenyl phenylacetate are currently lacking in published research.

Databases of chemical compounds list (3E)-3-Hexenyl phenylacetate and some commercial suppliers indicate its use in flavors and fragrances, suggesting its potential sensory properties. However, without peer-reviewed scientific studies confirming its natural occurrence, its status as a naturally produced plant or microbial volatile remains to be definitively established.

Comparative Biosynthetic Studies of (E) and (Z) Isomers in Nature

The ratio of (E) to (Z) isomers of hexenyl esters in plants is a crucial factor in determining the specific aroma profile and the ecological signaling of the plant. The biosynthesis of these isomers diverges at the level of the C6 aldehyde.

The primary product of the hydroperoxide lyase reaction is (Z)-3-hexenal. The formation of (E)-isomers is dependent on the presence and activity of a (Z)-3:(E)-2-hexenal isomerase nih.gov. Therefore, the relative abundance of (E) and (Z) isomers of hexenols, and consequently their corresponding esters, is likely controlled by the interplay between this isomerase and the alcohol dehydrogenases that reduce the aldehydes to alcohols.

A high activity of the isomerase relative to the reductase would favor the formation of (E)-2-hexenol, leading to a higher proportion of (E)-2-hexenyl esters. Conversely, if the reduction of (Z)-3-hexenal to (Z)-3-hexenol is more rapid than its isomerization, a greater abundance of (Z)-3-hexenyl esters would be expected.

While direct comparative studies on the biosynthesis of (E)- and (Z)-3-hexenyl phenylacetate are not available due to the lack of confirmed natural occurrence of the (E)-isomer, research on other hexenyl esters, such as the acetates, has shown that the E/Z ratio can vary significantly between plant species and even in response to different environmental stimuli or types of tissue damage. This suggests a finely tuned regulatory mechanism that controls the isomeric composition of green leaf volatiles, which in turn influences their biological activity and sensory perception.

A comparison of the biosynthetic pathways for the (E) and (Z) isomers of a generic hexenyl ester is presented below.

| Step | (Z)-Isomer Pathway | (E)-Isomer Pathway | Key Enzyme Difference |

| Aldehyde Formation | (Z)-3-Hexenal | (E)-2-Hexenal or (E)-3-Hexenal | Presence and activity of a hexenal isomerase |

| Alcohol Formation | Reduction to (Z)-3-Hexenol | Reduction to (E)-2-Hexenol or (E)-3-Hexenol | Substrate for Alcohol Dehydrogenase |

| Ester Formation | Esterification of (Z)-3-Hexenol | Esterification of (E)-2-Hexenol or (E)-3-Hexenol | Substrate for Alcohol Acyltransferase |

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Mechanisms of the (3E)-Double Bond and Ester Linkage

The primary sites for chemical reactions in (3E)-3-Hexenyl phenylacetate (B1230308) are the C=C double bond and the ester's carbonyl group. In atmospheric conditions, the double bond is significantly more reactive than the ester linkage. The main reactions are initiated by atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

While specific kinetic data for the (3E)-isomer is not extensively documented, comprehensive studies have been conducted on the corresponding (3Z)- or cis-isomer. The reactivity of geometric isomers is often comparable, though differences can arise due to steric effects. For reactions with OH radicals, the higher-energy isomer may exhibit a larger rate constant acs.org. However, in ozonolysis, both E and Z isomers typically yield the same carbonyl products yale.eduyale.edu.

The dominant reaction mechanism is the electrophilic addition of the oxidant to the electron-rich C=C double bond. For instance, the hydroxyl radical, a powerful oxidizing agent, adds across the double bond to form a radical adduct, which then undergoes further reactions hydrogenlink.comnist.gov.

Kinetic studies on a series of (Z)-3-hexenyl esters reveal how the structure of the ester group influences the reactivity of the double bond. While (3E)-3-Hexenyl phenylacetate was not directly studied, data for the closely related (Z)-3-Hexenyl benzoate (B1203000) (Z3HBz) is available. The presence of the aromatic benzoate group was found to slightly deactivate the double bond towards OH radical attack compared to simple alkyl esters like the acetate (B1210297) or formate, likely due to the electron-withdrawing nature of the ester functional group.

| Reactant | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| (Z)-3-Hexenyl formate | OH | (4.13 ± 0.45) x 10⁻¹¹ |

| (Z)-3-Hexenyl acetate | OH | (4.19 ± 0.38) x 10⁻¹¹ |

| (Z)-3-Hexenyl benzoate | OH | (3.41 ± 0.28) x 10⁻¹¹ |

| (Z)-3-Hexenyl formate | O₃ | (4.5 ± 0.5) x 10⁻¹⁷ |

| (Z)-3-Hexenyl acetate | O₃ | (5.5 ± 0.6) x 10⁻¹⁷ |

| (Z)-3-Hexenyl benzoate | O₃ | (29.1 ± 3.2) x 10⁻¹⁷ |

Table 1: Gas-phase reaction rate coefficients for various (Z)-3-hexenyl esters with OH radicals and ozone. Data sourced from studies on the cis-isomers, which serve as a proxy for the reactivity of the double bond. nih.govacs.orgnih.gov

Interestingly, the trend is reversed for the reaction with ozone, where (Z)-3-Hexenyl benzoate is significantly more reactive than the simple alkyl esters. This highlights the complex electronic and steric factors that govern these reactions nih.gov.

Photochemical and Oxidative Degradation Pathways in Controlled Environments

The degradation of (3E)-3-Hexenyl phenylacetate in controlled environments is primarily driven by oxidation rather than photolysis. Studies on related hexenyl esters indicate that photolysis is not a significant atmospheric removal mechanism because the UV absorption of these esters is only important for wavelengths below 240 nm.

The principal oxidative degradation pathway is initiated by electrophilic attack on the C=C double bond by atmospheric oxidants.

Ozonolysis: The reaction with ozone proceeds via the Criegee mechanism organic-chemistry.org.

Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond to form an unstable primary ozonide (also called a molozonide or 1,2,3-trioxolane) yale.eduorganic-chemistry.orgbyjus.com.

Decomposition: This unstable intermediate rapidly cleaves to form a carbonyl compound (an aldehyde) and a carbonyl oxide (a Criegee intermediate) organic-chemistry.org. For (3E)-3-Hexenyl phenylacetate, this would yield propanal and a phenylacetate-containing carbonyl oxide.

Formation of the Secondary Ozonide: The carbonyl and carbonyl oxide intermediates then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane) byjus.com.

Workup: In the presence of a reducing agent (reductive workup), the ozonide is cleaved to yield aldehydes or ketones. For (3E)-3-Hexenyl phenylacetate, this would ultimately produce propanal and 3-oxo-3-(phenylacetoxy)propan-1-al. An oxidative workup would lead to the formation of carboxylic acids organic-chemistry.orgbyjus.com.

Hydroxyl Radical (OH) Oxidation: In the atmosphere, the dominant chemical removal pathway for unsaturated esters is often oxidation initiated by OH radicals. The mechanism involves the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. In the presence of oxygen (O₂), this radical rapidly forms a peroxy radical (RO₂), which can then participate in a cascade of reactions, contributing to the formation of secondary organic aerosols (SOAs) and photochemical smog.

Hydrolysis and Transesterification Reactions under Varied Conditions

The ester linkage in (3E)-3-Hexenyl phenylacetate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol—in this case, phenylacetic acid and (3E)-3-hexen-1-ol. This reaction can be catalyzed by acid or, more commonly, by base.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. The reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion chemrxiv.orgijirset.comdergipark.org.tr. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. An excess of water is required to drive the reaction toward the products (hydrolysis), while an excess of the alcohol would favor the reverse reaction (esterification). The mechanism is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

While specific kinetic data for (3E)-3-Hexenyl phenylacetate is limited, studies on the closely related phenyl acetate provide valuable insights into the rates of hydrolysis. Base-catalyzed hydrolysis is generally more significant in near-neutral systems for esters like phenyl acetate stanford.edu.

| Compound | Conditions | Temperature | Rate Constant (k) |

|---|---|---|---|

| Phenyl Acetate | Homogeneous, pH ~6.3 | 10 °C | ~1 x 10⁻⁷ s⁻¹ |

| Phenyl Acetate | Homogeneous, pH ~6.3 | 25 °C | ~6 x 10⁻⁷ s⁻¹ |

| Phenyl Acetate | Homogeneous, pH ~6.3 | 65 °C | ~1 x 10⁻⁵ s⁻¹ |

| Phenyl Acetate | Aqueous, Acetate-catalyzed (pH 5) | 25 °C | 1.92 x 10⁻⁴ h⁻¹ (uncatalyzed) |

| Allyl Ester | 80 mM K₂CO₃ | 25 °C | ~0.015 h⁻¹ |

| Allyl Ester | 80 mM K₂CO₃ | 45 °C | ~0.05 h⁻¹ |

Table 2: Representative hydrolysis rate constants for phenyl acetate and an allyl ester under various conditions. These compounds serve as structural analogs for the phenylacetate and 3-hexenyl portions of the target molecule, respectively. stanford.eduresearchgate.netresearchgate.net

Transesterification: (3E)-3-Hexenyl phenylacetate can also undergo transesterification, a process in which the alcohol portion of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting (3E)-3-Hexenyl phenylacetate with methanol (B129727) in the presence of a catalyst would lead to the formation of methyl phenylacetate and (3E)-3-hexen-1-ol. This is also an equilibrium-controlled process frontiersin.org.

Derivatization Strategies for Structure-Activity Relationship Studies and Analytical Enhancement

Structure-Activity Relationship (SAR) Studies: Derivatization, or the systematic modification of a molecule's structure, is a key strategy for conducting structure-activity relationship studies. The atmospheric chemistry research on (Z)-3-hexenyl esters provides an excellent example. By synthesizing and studying a series of esters with different acyl groups (formate, acetate, propionate, butyrate, benzoate, etc.), researchers have been able to probe how the electronic and steric properties of the ester group affect the kinetic rate constants of reactions at the distal C=C double bond nih.govrsc.org. These studies are crucial for developing predictive models, such as Quantitative Structure-Activity Relationships (QSARs), that can estimate the atmospheric lifetimes of other volatile organic compounds nih.gov.

Analytical Enhancement: Derivatization is also a widely used technique to improve the analytical properties of a compound or its degradation products for methods like gas chromatography (GC). While (3E)-3-Hexenyl phenylacetate itself is sufficiently volatile for GC analysis, its hydrolysis products—phenylacetic acid and (3E)-3-hexen-1-ol—may require derivatization.

Esterification: Phenylacetic acid, being a carboxylic acid, is polar and can exhibit poor peak shape in GC. It is commonly converted into a more volatile and less polar ester, such as a methyl ester, prior to analysis. This is a standard derivatization technique that improves chromatographic behavior and detection.

Alkylation/Silylation: Both the carboxylic acid and the alcohol can be derivatized by replacing the active hydrogen atom with an alkyl or silyl (B83357) group (e.g., a trimethylsilyl (B98337) group). This increases volatility and thermal stability, making the analytes more amenable to GC-MS analysis.

These derivatization strategies are essential for accurately quantifying the products of reactivity studies, such as hydrolysis or oxidation experiments, thereby enhancing the investigation of reaction mechanisms and kinetics.

Advanced Analytical Characterization Techniques

Chromatographic Separation and Identification of (3E)-3-Hexenyl Phenylacetate (B1230308)

Chromatography is a cornerstone for the isolation and identification of (3E)-3-Hexenyl phenylacetate from complex mixtures, such as essential oils or synthetic reaction products. The choice of technique is primarily dictated by the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is the most powerful and commonly used technique for the analysis of (3E)-3-Hexenyl phenylacetate. The compound is vaporized and separated from other volatile components based on its boiling point and affinity for the stationary phase within the GC column.

Separation: Capillary columns with various stationary phases are used to achieve separation. Non-polar phases (e.g., SE-30) separate compounds primarily by boiling point, while polar phases (e.g., Carbowax 20M) provide separation based on polarity differences. The retention index (RI) is a key parameter for identification. For instance, the related (Z)-isomer has reported retention indices of 1610 on a non-polar SE-30 column and 2220 on a polar Carbowax 20M column, indicating its moderate polarity. nist.gov Similar behavior is expected for the (E)-isomer.

Identification: Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for identification, often by comparison to spectral libraries like the NIST database. nist.gov

High-Performance Liquid Chromatography (HPLC): While less common for this volatile compound, HPLC can be employed for non-volatile matrices or for preparative scale purification. A reversed-phase setup, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture), would be suitable for separating (3E)-3-Hexenyl phenylacetate based on its hydrophobicity.

Chiral Gas Chromatography (Chiral GC): (3E)-3-Hexenyl phenylacetate itself is an achiral molecule as it does not possess any stereocenters and therefore does not have enantiomers. nih.gov Consequently, chiral GC is not applicable for the separation of its own stereoisomers. However, this technique would be essential for separating it from other chiral compounds that may be present in a complex natural extract.

Table 1: Gas Chromatography Parameters for Isomer Separation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Technique | Capillary Gas Chromatography (GC) | Separation of volatile (E) and (Z) isomers. |

| Column Type | Polar (e.g., Carbowax, DB-WAX) | Enhances separation between geometric isomers. |

| Stationary Phase | Polyethylene (B3416737) glycol | Provides differential interaction with isomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) and Identification (MS). |

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and bonding within (3E)-3-Hexenyl phenylacetate, and are crucial for confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The key diagnostic signals for the (E)-isomer are the vinyl protons (=CH-). The coupling constant (J-value) between these protons is typically larger for a trans configuration (around 12-18 Hz) compared to a cis configuration (around 6-12 Hz).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments, confirming the presence of the phenyl ring, the ester carbonyl group, the double bond, and the aliphatic carbons.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of (3E)-3-Hexenyl phenylacetate will show characteristic absorption bands: a strong peak around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch, bands in the 3000-3100 cm⁻¹ region for aromatic and vinylic C-H stretching, and a distinct peak around 965 cm⁻¹ corresponding to the out-of-plane C-H bend of the trans-disubstituted double bond, which is a key indicator of the (E)-geometry.

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar bonds. A prominent peak for the C=C double bond stretch would be expected around 1670 cm⁻¹.

Mass Spectrometry (MS): As a standalone technique, MS provides information about the molecular weight and fragmentation of the molecule. In the electron ionization (EI) mass spectrum of its (Z)-isomer, a molecular ion peak [M]⁺ is observed at m/z 218. nist.govnist.gov The most abundant fragment is typically the tropylium (B1234903) ion at m/z 91, formed from the cleavage of the benzyl (B1604629) group, which is characteristic of phenylacetate esters.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Spectroscopic Technique | Feature | Expected Value/Region | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Vinyl Protons Chemical Shift (δ) | ~5.4-5.6 ppm | Protons on the C=C double bond. |

| Vinyl Proton Coupling Constant (J) | ~15 Hz | Confirms (E) or trans geometry. | |

| IR Spectroscopy | C=O Stretch | ~1735 cm⁻¹ | Ester carbonyl group. |

| =C-H Bend (out-of-plane) | ~965 cm⁻¹ | Confirms trans-disubstituted alkene. | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 218 | Molecular weight of the compound. |

| Base Peak | m/z 91 | Characteristic tropylium ion [C₇H₇]⁺. |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of the parent molecule and its fragments.

Accurate Mass Measurement: HRMS can measure the mass of the molecular ion of (3E)-3-Hexenyl phenylacetate to within a few parts per million (ppm). This allows for the unambiguous confirmation of its molecular formula, C₁₄H₁₈O₂ (calculated monoisotopic mass: 218.13068 Da), distinguishing it from other isomers or compounds with the same nominal mass. chemspider.com

Fragmentation Analysis: HRMS is also used to determine the elemental composition of fragment ions. This helps to elucidate the fragmentation pathways and confirm the structure. The major fragmentation in phenylacetate esters involves the cleavage of the bond between the methylene (B1212753) group and the ester oxygen, leading to the formation of the characteristic tropylium ion.

Table 3: Expected HRMS Fragmentation Data for C₁₄H₁₈O₂

| Fragment Ion (m/z) | Proposed Formula | Calculated Exact Mass (Da) | Inferred Structure |

|---|---|---|---|

| 218.1307 | [C₁₄H₁₈O₂]⁺ | 218.13068 | Molecular Ion |

| 131.0497 | [C₈H₇O₂]⁺ | 131.04970 | Phenylacetyl fragment |

| 91.0548 | [C₇H₇]⁺ | 91.05478 | Tropylium ion (Base Peak) |

| 83.0861 | [C₆H₁₁]⁺ | 83.08608 | Hexenyl fragment |

Development and Validation of Novel Analytical Protocols for Isomeric Purity Assessment

Since (3E)-3-Hexenyl phenylacetate co-occurs with its (3Z)-isomer, analytical methods capable of separating and quantifying these geometric isomers are critical for quality control. Commercial samples often contain a mixture of isomers, with specifications on the minimum purity of the desired isomer. thegoodscentscompany.com

Method Development: The primary goal is to achieve baseline separation of the (3E)- and (3Z)-isomers. This is typically accomplished using capillary gas chromatography with a long, high-resolution column coated with a polar stationary phase (e.g., polyethylene glycol). Optimization of the GC temperature program is crucial to maximize the resolution between the two isomer peaks.

Method Validation: Once a separation method is developed, it must be validated to ensure its reliability and accuracy. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its geometric isomer.

Linearity: Demonstrating that the detector response is directly proportional to the concentration of each isomer over a given range.

Accuracy: The closeness of the measured value to the true value, often determined using certified reference materials.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an isomer that can be reliably detected and quantified, respectively. This is important for controlling the level of isomeric impurities.

The development of such validated protocols is essential for ensuring that products containing (3E)-3-Hexenyl phenylacetate meet the required quality and purity standards for their intended applications in the flavor and fragrance industries.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of a molecule.

Density Functional Theory (DFT): DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the theory that the energy of a system can be determined from its electron density. For a molecule like (3E)-3-Hexenyl phenylacetate (B1230308), DFT calculations could be used to determine properties such as:

Optimized molecular geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Thermodynamic properties: Such as enthalpy of formation and Gibbs free energy.

Ab initio methods: These are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results.

A thorough search of scientific literature did not yield any specific studies that have performed DFT or ab initio calculations on (3E)-3-Hexenyl phenylacetate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of (3E)-3-Hexenyl phenylacetate.

By simulating the motion of the molecule, researchers could:

Identify stable conformers: Different spatial arrangements of the molecule that are energetically favorable.

Analyze intermolecular interactions: Understand how molecules of (3E)-3-Hexenyl phenylacetate interact with each other and with other molecules in its environment.

Predict physical properties: Such as density and viscosity.

Currently, there are no published molecular dynamics simulation studies specifically for (3E)-3-Hexenyl phenylacetate.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy: Computational models can predict the chemical shifts of atoms in a molecule, which are key features of an NMR spectrum.

While experimental spectroscopic data for the related (Z)-isomer exists, there is a lack of published predicted or experimental spectroscopic data specifically for (3E)-3-Hexenyl phenylacetate.

In Silico Modeling of Molecular Interactions (e.g., with receptor surrogates or environmental components)

In silico modeling encompasses a variety of computational techniques used to simulate molecular interactions. For a fragrance compound like (3E)-3-Hexenyl phenylacetate, this could involve:

Molecular docking: Simulating the interaction of the molecule with olfactory receptors to understand its scent profile.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that relate the chemical structure of a molecule to its biological activity or physical properties.

No in silico modeling studies focusing on the molecular interactions of (3E)-3-Hexenyl phenylacetate with receptor surrogates or environmental components have been found in the scientific literature.

Emerging Research Directions and Future Perspectives

Integration with Systems Biology Approaches for Comprehensive Pathway Elucidation

A significant frontier in understanding the biological relevance of (3E)-3-Hexenyl phenylacetate (B1230308) lies in the application of systems biology. This approach, which integrates various "-omics" data (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the biosynthetic and metabolic pathways in which this compound is involved.

Currently, detailed biosynthetic pathways specifically for (3E)-3-Hexenyl phenylacetate are not well-established. However, it is understood that the biosynthesis of volatile esters generally involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). In the case of (3E)-3-Hexenyl phenylacetate, this would involve the reaction of (3E)-3-hexenol with phenylacetyl-CoA.

Future research integrating systems biology could focus on:

Identifying and characterizing the specific AATs responsible for the biosynthesis of (3E)-3-Hexenyl phenylacetate in various organisms.

Elucidating the regulatory networks that control the expression of genes involved in its biosynthesis, including transcription factors and signaling pathways.

Developing metabolic models to predict the flux through the biosynthetic pathway and identify potential targets for metabolic engineering to enhance or modify its production.

Such studies would provide a comprehensive understanding of the genetic and biochemical basis of (3E)-3-Hexenyl phenylacetate production in nature.

Discovery of Novel Synthetic Routes and Biocatalysts for (3E)-Isomer Specificity

The development of efficient and stereoselective synthetic methods is crucial for the production of specific isomers like (3E)-3-Hexenyl phenylacetate. While traditional chemical synthesis can produce this compound, there is a growing interest in biocatalysis and green chemistry approaches that offer higher specificity and sustainability. matec-conferences.orgresearchgate.net

Emerging research in this area is likely to focus on:

Enzyme discovery and engineering: Identifying and optimizing enzymes, such as lipases and esterases, that can catalyze the synthesis of (3E)-3-Hexenyl phenylacetate with high stereospecificity. This could involve screening novel microbial sources or using protein engineering techniques to improve the performance of known enzymes.

Whole-cell biocatalysis: Utilizing engineered microorganisms as "cell factories" for the de novo synthesis of (3E)-3-Hexenyl phenylacetate from simple carbon sources. This approach can offer a more sustainable and cost-effective production method compared to traditional chemical synthesis.

Flow chemistry: Implementing continuous flow reactors for the enzymatic or chemical synthesis of (3E)-3-Hexenyl phenylacetate. Flow chemistry can offer improved reaction control, higher yields, and easier scale-up compared to batch processes.

These advancements will be instrumental in enabling the sustainable and selective production of the (3E)-isomer for various applications.

Development of Advanced Analytical Tools for Trace Analysis and In Situ Monitoring

The detection and quantification of (3E)-3-Hexenyl phenylacetate, especially at trace levels and in complex matrices, require sophisticated analytical techniques. As a volatile organic compound, its analysis often relies on chromatographic methods.

Future developments in analytical chemistry are expected to provide more sensitive and selective tools for the study of this compound:

Multidimensional Gas Chromatography (MDGC): This technique, often coupled with mass spectrometry (MDGC-MS), can provide enhanced separation of isomers and other closely related compounds in complex volatile profiles.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS allows for the real-time, in situ monitoring of volatile emissions from biological systems without the need for sample preparation. This can be invaluable for studying the dynamics of (3E)-3-Hexenyl phenylacetate production in living organisms.

Sensor Technology: The development of novel sensors, potentially based on metal-oxide semiconductors or quartz crystal microbalances, could enable the rapid and portable detection of (3E)-3-Hexenyl phenylacetate in various environments.

These advanced analytical tools will be critical for elucidating the role of (3E)-3-Hexenyl phenylacetate in chemical ecology and for quality control in industrial applications.

Cross-disciplinary Research Synergies in Chemical Ecology and Sustainable Chemistry

The study of (3E)-3-Hexenyl phenylacetate is poised to benefit from the convergence of chemical ecology and sustainable chemistry. Volatile esters play a crucial role in mediating interactions between plants and insects, acting as attractants for pollinators or as defense compounds against herbivores. nih.govoup.comnih.gov Understanding the specific ecological functions of the (3E)-isomer could open up new avenues for sustainable agriculture, such as the development of novel pest management strategies.

Synergistic research in these fields could involve:

Investigating the role of (3E)-3-Hexenyl phenylacetate in plant-pollinator and plant-herbivore interactions. This would involve detailed behavioral assays with insects to determine the ecological significance of this specific isomer.

Exploring the potential of (3E)-3-Hexenyl phenylacetate as a semiochemical in "push-pull" agricultural systems, where it could be used to repel pests from crops and attract them to trap crops.

Developing green synthetic methods for the production of (3E)-3-Hexenyl phenylacetate for use in sustainable agriculture and other industries, thereby reducing the reliance on traditional, less environmentally friendly chemical processes. matec-conferences.orgmatec-conferences.org

This cross-disciplinary approach will not only advance our fundamental understanding of the chemical world but also contribute to the development of practical and sustainable solutions to real-world challenges.

Data Tables

Table 1: Chemical Identity of (3E)-3-Hexenyl phenylacetate

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 1824720-88-8 |

| InChI Key | FJKFIIYSBXHBCT-ONEGZZNKSA-N |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity (3E)-3-Hexenyl phenylacetate, and how is the product characterized?

- Methodological Answer : The esterification of phenylacetic acid with (3E)-3-hexenol is a common approach. Acylation can be achieved using acetic anhydride or acyl chlorides (e.g., phenylacetyl chloride) in the presence of catalysts like sulfuric acid or lipases. Post-synthesis purification via fractional distillation or chromatography ensures stereochemical purity. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC/MS) to verify purity (>98%) and isomer ratios .

Q. Which analytical techniques are most reliable for structural elucidation and quantification of (3E)-3-Hexenyl phenylacetate?

- Methodological Answer :

- GC/MS : Ideal for quantifying cis/trans isomer ratios and detecting trace impurities. Retention indices (e.g., AI: 1632) and mass fragmentation patterns (base peak at m/z 43) are critical for identification .

- Chiral HPLC : Resolves stereoisomers using columns like Chiralcel OD-H with hexane/isopropanol mobile phases.

- NMR : ¹H and ¹³C NMR confirm the ester linkage (e.g., δ 4.1 ppm for the -CH₂-O-CO- group) and E-configuration via coupling constants (J = 14–16 Hz for trans-alkene protons) .

Q. How should researchers assess the stability of (3E)-3-Hexenyl phenylacetate under varying laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation via GC/MS for isomerization or hydrolysis products (e.g., phenylacetic acid). Stability-indicating assays should confirm >95% purity over 6 months when stored in amber vials at -20°C .

Advanced Research Questions

Q. What experimental strategies address challenges in ensuring stereochemical purity of (3E)-3-Hexenyl phenylacetate during synthesis?

- Methodological Answer :

- Stereoselective Catalysis : Use lipases (e.g., Candida antarctica Lipase B) to favor E-isomer formation during esterification.

- Dynamic Kinetic Resolution : Combine isomerization catalysts (e.g., ruthenium complexes) with enzymatic esterification to shift equilibrium toward the desired isomer .

- Analytical Validation : Employ chiral GC columns (e.g., β-DEX™) to quantify isomer ratios, ensuring <2% cis-contamination .

Q. How can researchers reconcile contradictory data on the olfactory potency of (3E)-3-Hexenyl phenylacetate compared to its cis-isomer?

- Methodological Answer : Design dual-axis studies combining:

- Human Sensory Panels : Dose-response evaluations (0.01–10 ppm) to determine odor detection thresholds.

- Receptor Binding Assays : Use HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to measure activation EC₅₀ values. Studies indicate the E-isomer has a greener, leafier aroma (threshold ~0.2 ppb) versus the cis-isomer’s fruity notes .

Q. What are the implications of phenylacetate derivatives in cancer research, and could (3E)-3-Hexenyl phenylacetate act as a prodrug?

- Methodological Answer : While phenylacetate (the parent acid) induces apoptosis in osteosarcoma via p21Cip1 upregulation and Bcl-2 suppression , the ester’s bioactivity requires hydrolysis. In vitro models (e.g., liver microsomes) can assess esterase-mediated conversion to phenylacetic acid. Pharmacokinetic studies in rodents should track plasma levels of both compounds post-administration .

Q. What safety protocols are critical when handling (3E)-3-Hexenyl phenylacetate in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid environmental release.

- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity). Preliminary data classify it as low-risk (LD₅₀ >2000 mg/kg in rats) .

Data Contradiction Analysis

Example : Discrepancies in reported boiling points (e.g., 78–79°C at 30 Torr vs. higher values in older literature) may arise from isomer impurities or calibration errors. Validate via differential scanning calorimetry (DSC) and compare with high-purity standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.